molecular formula C18H14BrN3O5S2 B2824327 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate CAS No. 896018-50-1

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate

Cat. No. B2824327
CAS RN: 896018-50-1
M. Wt: 496.35
InChI Key: GZHPZSYHYJTUJP-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate is a useful research compound. Its molecular formula is C18H14BrN3O5S2 and its molecular weight is 496.35. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds incorporating thiadiazole and pyran moieties have been studied for their promising antibacterial and antifungal properties. For instance, novel analogs displaying significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis were developed, indicating potential for antimicrobial applications. These compounds exhibited antibacterial activity at non-cytotoxic concentrations, highlighting their therapeutic potential (Palkar et al., 2017). Additionally, derivatives have shown fungicidal activity against Rhizoctonia solani, a significant rice pathogen, suggesting applications in agricultural fungicides (Chen et al., 2000).

Anticancer Agents

Thiazolyl-pyrazole derivatives have been synthesized and evaluated for their anticancer properties. Computational studies and cytotoxicity assays against human liver carcinoma cell lines revealed activities close to standard drugs, offering insights into the design of new anticancer agents (Sayed et al., 2019).

Molecular Docking and Biomedical Applications

Molecular docking studies have identified compounds with potential for regulating inflammatory diseases through docking studies, indicating their usefulness in biomedical applications (Ryzhkova et al., 2020). This approach can guide the development of novel therapeutics by identifying active compounds with potential binding affinities to specific biological targets.

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-10-7-13(23)14(8-26-10)27-16(25)11-5-3-4-6-12(11)19/h3-8H,2,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHPZSYHYJTUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate

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